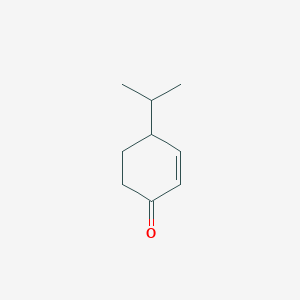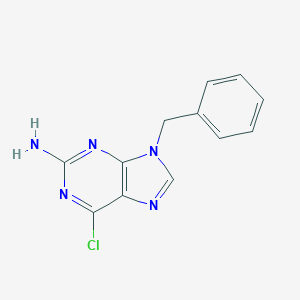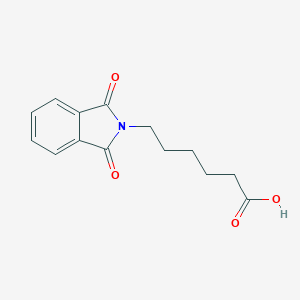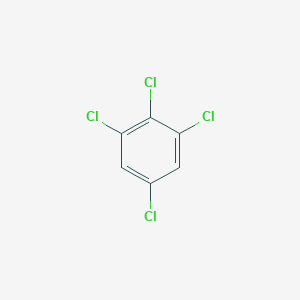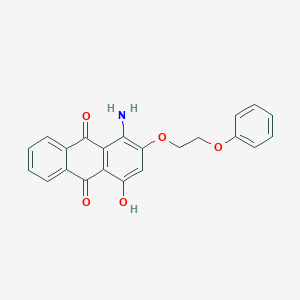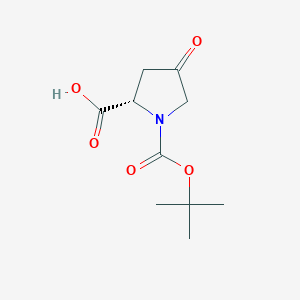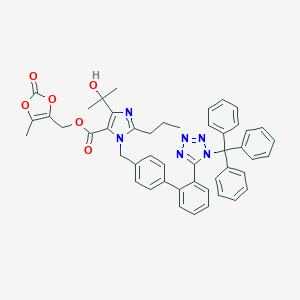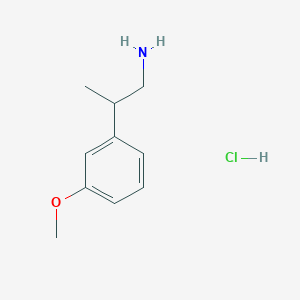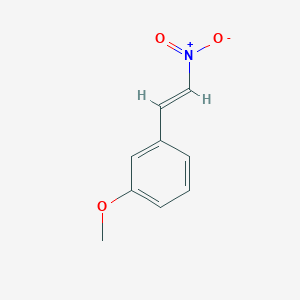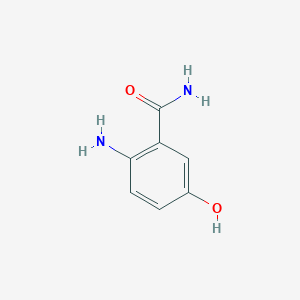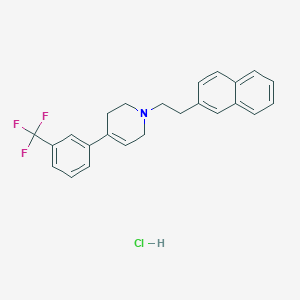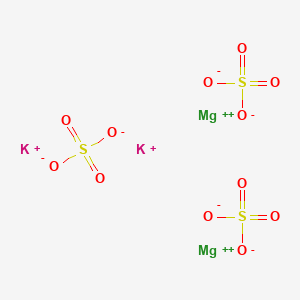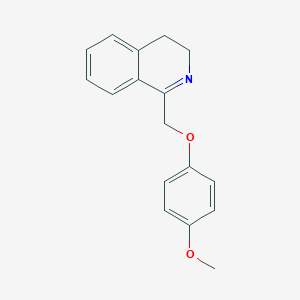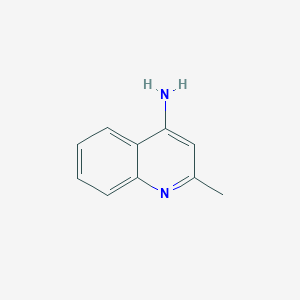
4-氨基喹啉
概览
描述
4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a building block for the synthesis of drug-like molecules and has been explored for its cytotoxic effects against cancer cell lines, as well as its use in the synthesis of polymers with interesting optical and electrical properties .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives, including 4-aminoquinaldine, has been achieved through different methods. One approach involves the aza hetero-Diels-Alder reaction using 2H-indazole as a diene partner, which allows for the formation of highly substituted 4-aminoquinolines. This method is notable for its atom economy and the use of readily available starting materials under mild conditions . Another synthesis route involves the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines, leading to a series of 4-aminoquinoline derivatives . Additionally, 4-aminoquinaldine has been used to synthesize imine polymers through oxidative polycondensation with various aldehydes .
Molecular Structure Analysis
The molecular structure of 4-aminoquinaldine has been characterized using techniques such as NMR, FAB-MS spectral, and elemental analyses. These methods have confirmed the structures of synthesized 4-aminoquinoline derivatives . Furthermore, polymorphs of 4-aminoquinaldine have been predicted and characterized, revealing different packing densities and hydrogen bonding interactions in the solid state .
Chemical Reactions Analysis
4-Aminoquinaldine is a versatile compound that can undergo various chemical reactions. It has been used as a monomer in the synthesis of imine polymers via oxidative polycondensation, which involves the formation of C=N bonds . The compound has also been involved in the synthesis of hybrid molecules with potential antimalarial activity, where it is coupled with other pharmacophores like triazole and triazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinaldine and its derivatives have been extensively studied. The synthesized imine polymers from 4-aminoquinaldine exhibit multicolor emission behavior and have been characterized by various techniques, including thermogravimetric analysis, size exclusion chromatography, and fluorescence measurements. These polymers show lower optical and electrochemical band gaps compared to the monomer, indicating more conjugated structures . The solid-state forms of 4-aminoquinaldine have been explored, revealing polymorphs with different packing structures and solvent inclusion properties . Additionally, the hydrolysis of 4-arylamino-1,2,3,4-tetrahydroquinaldines, which are related to 4-aminoquinaldine, has been studied for its mechanism and stereochemistry .
科研应用
防腐蚀
4-AQ已被测试作为在酸性环境中对轻钢的腐蚀抑制剂。研究表明,其在预防腐蚀方面的效率随着4-AQ的浓度增加而增加,达到某些浓度时可达到80%。相互作用遵循Langmuir吸附等温线,表明其对钢表面具有强烈和特异的吸附(Düdükcü & Avci, 2015)。
电化学性质
观察到4-AQ在酸性溶液中通过电位扫描电解形成电活性膜。这种性质对于电化学应用非常重要,例如在形成表现出可逆氧化还原响应的聚合膜方面(Azzem, 1995)。
抗菌活性
4-AQ的衍生物显示出抗菌性能。4-AQ的N-烷基衍生物表现出细菌杀灭和蛋白沉淀作用,它们的抗菌效力受烷基链长度的影响(Caldwell等,1961)。
晶体结构和多形性
研究集中在4-AQ的晶体结构预测和多形性上。研究已经确定了4-AQ的各种水合物和无水物形式,有助于了解其物理和化学性质,这对其在材料科学中的应用至关重要(Braun et al., 2016)。
抗利什曼病活性
已经探索了4-氨基喹啉衍生物作为治疗内脏利什曼病的潜在药物。这些衍生物表现出显著的功效,并且是治疗该疾病的有希望的先导化合物(Palit et al., 2011)。
热性和光谱研究
对4-AQ化合物的热行为和光谱性质进行了广泛研究,为了解其稳定性以及在材料科学和制药等各个领域的潜在应用提供了见解(Allan et al., 1989)。
Safety And Hazards
未来方向
性质
IUPAC Name |
2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFIBRMFPWUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216477 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Aminoquinaldine | |
CAS RN |
6628-04-2 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinaldinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINALDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



